molecular formula C13H17O4P B14294096 Diethyl 2H-1-benzopyran-2-ylphosphonate CAS No. 114087-02-4

Diethyl 2H-1-benzopyran-2-ylphosphonate

Cat. No.: B14294096
CAS No.: 114087-02-4
M. Wt: 268.24 g/mol
InChI Key: NRAQTBNMOSIIQL-UHFFFAOYSA-N
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Description

Diethyl 2H-1-benzopyran-2-ylphosphonate is an organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2H-1-benzopyran-2-ylphosphonate typically involves the reaction of 2H-1-benzopyran-2-one with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2H-1-benzopyran-2-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonate oxides, hydrides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2H-1-benzopyran-2-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2H-1-benzopyran-2-ylphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2H-1-benzopyran-2-ylphosphonate is unique due to the presence of the phosphonate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

114087-02-4

Molecular Formula

C13H17O4P

Molecular Weight

268.24 g/mol

IUPAC Name

2-diethoxyphosphoryl-2H-chromene

InChI

InChI=1S/C13H17O4P/c1-3-15-18(14,16-4-2)13-10-9-11-7-5-6-8-12(11)17-13/h5-10,13H,3-4H2,1-2H3

InChI Key

NRAQTBNMOSIIQL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1C=CC2=CC=CC=C2O1)OCC

Origin of Product

United States

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